N',4-dihydroxy-3-methoxybenzene-1-carboximidamide
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Overview
Description
N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide is a chemical compound known for its unique structural properties and diverse applications in scientific research This compound is characterized by the presence of hydroxyl and methoxy groups attached to a benzene ring, along with a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide typically involves multi-step organic reactions. One common method includes the nitration of 3-methoxyphenol, followed by reduction to form the corresponding amine. This intermediate is then subjected to formylation and subsequent reaction with hydroxylamine to yield the desired carboximidamide derivative. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboximidamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carboximidamide group may also participate in binding to specific sites, modulating the function of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-3-methoxybenzene-1-carboximidamide
- N’,3-dihydroxy-4-methoxybenzene-1-carboximidamide
- N’,4-dihydroxy-2-methoxybenzene-1-carboximidamide
Uniqueness
N’,4-dihydroxy-3-methoxybenzene-1-carboximidamide stands out due to its specific arrangement of functional groups, which imparts unique reactivity and properties. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N',4-dihydroxy-3-methoxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-4-5(8(9)10-12)2-3-6(7)11/h2-4,11-12H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLLMJAEESLLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=NO)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C(=N/O)/N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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